Silane, [(10-bromodecyl)oxy](1,1-dimethylethyl)dimethyl-
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Overview
Description
10-bromodecoxy-tert-butyl-dimethylsilane is a chemical compound with the molecular formula C16H35BrOSi and a molecular weight of 351.44 g/mol . It is characterized by the presence of a bromine atom attached to a decyl chain, which is further connected to a tert-butyl-dimethylsilane group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-bromodecoxy-tert-butyl-dimethylsilane typically involves the reaction of 10-bromodecanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for 10-bromodecoxy-tert-butyl-dimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-bromodecoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate in solvents like dichloromethane or water.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
10-bromodecoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-bromodecoxy-tert-butyl-dimethylsilane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
10-bromodecanol: Similar structure but lacks the tert-butyl-dimethylsilane group.
10-bromodecane: Similar structure but lacks the oxygen and tert-butyl-dimethylsilane group.
tert-butyl-dimethylsilyl chloride: Contains the tert-butyl-dimethylsilane group but lacks the decyl chain and bromine atom.
Uniqueness
10-bromodecoxy-tert-butyl-dimethylsilane is unique due to the presence of both the bromine atom and the tert-butyl-dimethylsilane group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
96044-45-0 |
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Molecular Formula |
C16H35BrOSi |
Molecular Weight |
351.44 g/mol |
IUPAC Name |
10-bromodecoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H35BrOSi/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h6-15H2,1-5H3 |
InChI Key |
SRYOTJAZYZLPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCBr |
Origin of Product |
United States |
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